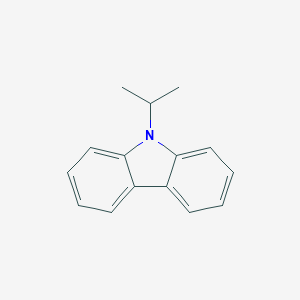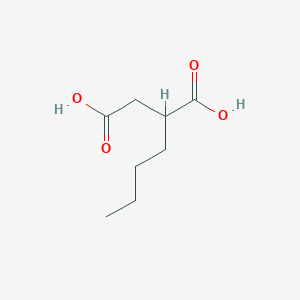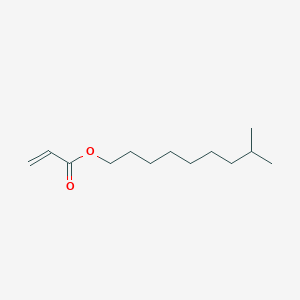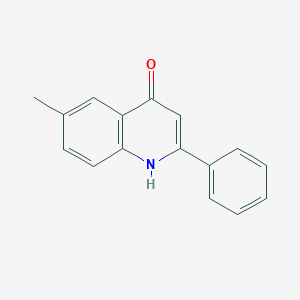
(+)-Longicyclene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Longicyclene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound is characterized by its bicyclic structure, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Longicyclene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The cyclization process is catalyzed by specific enzymes known as sesquiterpene synthases. In laboratory settings, the synthesis can be achieved through various organic reactions, including cyclization and rearrangement reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from natural sources such as cedarwood, pine, and other coniferous trees. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like fractional distillation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (+)-Longicyclene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different hydrogenated products using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving halogens, such as bromination and chlorination, can occur under specific conditions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, and carboxylic acids.
Reduction: Formation of hydrogenated sesquiterpenes.
Substitution: Formation of halogenated sesquiterpenes.
Scientific Research Applications
Chemistry: (+)-Longicyclene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Research is ongoing to understand its effects on human health and its potential as a natural remedy.
Industry: In the fragrance and flavor industries, this compound is used to impart woody and spicy notes to perfumes, colognes, and food products. Its stability and pleasant aroma make it a popular choice for various commercial applications.
Mechanism of Action
The mechanism of action of (+)-Longicyclene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. In biological systems, this compound can interact with cell membranes, altering their fluidity and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects on enzyme activity and membrane dynamics are key areas of focus.
Comparison with Similar Compounds
(-)-Longicyclene: The enantiomer of (+)-Longicyclene with similar chemical properties but different biological activities.
Caryophyllene: Another sesquiterpene with a similar bicyclic structure but distinct aromatic properties.
Humulene: A sesquiterpene with a similar molecular formula but different structural arrangement.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its distinctive aroma and stability make it a valuable compound in various industries. Compared to other sesquiterpenes, this compound’s specific interactions with enzymes and cell membranes highlight its potential for diverse applications in research and industry.
Properties
CAS No. |
1137-12-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2S,7R)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane |
InChI |
InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9-,10?,11-,12?,14+,15?/m1/s1 |
InChI Key |
WCEIQUQVIOGRBF-ZYBGGCANSA-N |
SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC4C3C24C)(C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
Key on ui other cas no. |
1137-12-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-longicyclene?
A1: this compound has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. [] []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) [] [], Gas Chromatography-Mass Spectrometry (GC-MS) [] [] [] [] [], and UV-Vis spectroscopy. [] Two-dimensional NMR techniques like INADEQUATE have been particularly useful for complete assignment of 13C resonances. [] []
Q3: What are the natural sources of this compound?
A3: this compound is a naturally occurring sesquiterpene found in various plant sources, including the turpentine oil of Pinus longifolia. [] It has also been identified in Pinus massoniana [] [], Acori Tatarinowii Rhizoma [], Fleningia philippinensis Merr. et Rolfe [], and Cupressus macrocarpa. []
Q4: How does the concentration of this compound vary in Pinus massoniana based on stand density?
A4: Studies have shown a positive correlation between stand density and the relative content of this compound in the turpentine of Pinus massoniana. []
Q5: Can this compound be synthesized, and what is a significant intermediate in its synthesis?
A5: Yes, this compound can be synthesized. A key intermediate in its synthesis is 8,11-dibromo-longibornane, which can be derived from longifolene. []
Q6: What are some notable chemical reactions involving this compound?
A6: this compound can be converted to longifolene via an acid-catalyzed reaction. [] It can also undergo electrochemical oxidation to yield exo-5,5-dimethyl-6-methylenebicyclo[2.2.1]heptan-2-ol (nojigiku alcohol). [] Hydration reactions in the presence of zeolites and specific catalysts can lead to the formation of longicamphene hydrate and longiborneol. []
Q7: Does this compound exhibit any biological activity?
A7: While this compound itself has limited reported biological activity, some of its microbial metabolites, particularly (+)-(10S)-10-hydroxy-longicyclic acid and (+)-10-oxo-longicyclic acid, have shown suppressive effects on the SOS-inducing activity of mutagens like furylfuramide and aflatoxin B1. []
Q8: Does this compound play a role in plant-insect interactions?
A8: Research suggests that the boring activity of Monochamus alternatus larvae in Pinus massoniana can significantly increase the relative amounts of this compound emitted by the trees. This altered volatile profile may have implications for plant-insect interactions. []
Q9: What is the significance of this compound in tea?
A9: this compound is a characteristic aroma compound found in smoked lapsang souchong tea. It is absorbed by the tea leaves from the pine wood used in the smoking process, contributing to the tea's unique flavor profile. []
Q10: Have there been any computational studies on this compound?
A10: Yes, computational studies using molecular mechanics calculations have been performed to analyze the conformational behavior of this compound. These studies revealed that the compound primarily exists in a conformational equilibrium between two twist-chair-like conformations, denoted as TC11 and TC8. [] Additionally, DFT calculations have been used to investigate its electronic structure and reactivity. []
Q11: What do DFT studies reveal about the reactivity of this compound?
A11: DFT studies suggest that this compound is the least reactive among several sesquiterpenes in electron-transfer reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)




